molecular formula C7H5BrFNO3 B8804655 2-Bromo-3-fluoro-4-methoxy-1-nitrobenzene

2-Bromo-3-fluoro-4-methoxy-1-nitrobenzene

Cat. No. B8804655
M. Wt: 250.02 g/mol
InChI Key: GIJZPYNLDJJCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-fluoro-4-methoxy-1-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrFNO3 and its molecular weight is 250.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-fluoro-4-methoxy-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluoro-4-methoxy-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-3-fluoro-4-methoxy-1-nitrobenzene

Molecular Formula

C7H5BrFNO3

Molecular Weight

250.02 g/mol

IUPAC Name

3-bromo-2-fluoro-1-methoxy-4-nitrobenzene

InChI

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3

InChI Key

GIJZPYNLDJJCBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaOMe (9.5 g) was added portion wise to a solution of 2-bromo-3,4-difluoro-1-nitro-benzene (21.0 g) dissolved in DMSO (250 ml) at room temperature under nitrogen atmosphere. The mixture was stirred for 3 hrs and then poured onto water and extracted with ethyl acetate. The organic phase was extracted with water and brine, dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure. The crude product, 2-bromo-3-fluoro-4-methoxy-1-nitro-benzene was used as such in Step 2 described below. 1H NMR (CDCl3) δ ppm: 7.85 (1H, dd); 6.99 (1H, dd); 3.99 (3H, s).
Name
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

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